molecular formula C15H21N3O2S B6101326 2-[4-(1,2-Oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

2-[4-(1,2-Oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6101326
M. Wt: 307.4 g/mol
InChI Key: YZCHUYAFCXKZPP-UHFFFAOYSA-N
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Description

2-[4-(1,2-Oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound featuring a piperazine ring substituted with oxazole and thiophene groups

Properties

IUPAC Name

2-[4-(1,2-oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-6-1-15-11-17(10-14-2-7-20-16-14)4-5-18(15)9-13-3-8-21-12-13/h2-3,7-8,12,15,19H,1,4-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCHUYAFCXKZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=NOC=C2)CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,2-Oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common route includes:

    Formation of the piperazine core: Starting with a piperazine derivative, the thiophene and oxazole groups are introduced through nucleophilic substitution reactions.

    Introduction of the oxazole group: This can be achieved by reacting the piperazine derivative with an oxazole precursor under controlled conditions.

    Addition of the thiophene group: The thiophene moiety is introduced via a similar substitution reaction, often using thiophene-3-carboxaldehyde as a starting material.

    Final step: The ethanol group is added through a reduction reaction, typically using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxazole rings.

    Reduction: Reduction reactions can be used to modify the ethanol group or reduce other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones when oxidizing the thiophene ring.

    Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole and thiophene groups could play a role in binding to these targets, while the piperazine ring provides structural stability.

Comparison with Similar Compounds

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Another piperazine derivative with different substituents.

    2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols: Compounds with similar heterocyclic structures.

Uniqueness: 2-[4-(1,2-Oxazol-3-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is unique due to the combination of oxazole and thiophene groups on the piperazine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

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